molecular formula C7H5ClINO B14846181 1-(2-Chloro-6-iodopyridin-4-YL)ethanone

1-(2-Chloro-6-iodopyridin-4-YL)ethanone

Cat. No.: B14846181
M. Wt: 281.48 g/mol
InChI Key: HLKVESYIHDZWIJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-iodopyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5ClINO and a molecular weight of 281.48 g/mol . This compound is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of both chlorine and iodine atoms in the structure makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-iodopyridin-4-YL)ethanone can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloro-4-pyridinecarboxaldehyde, the compound can be iodinated using iodine and a suitable oxidizing agent under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like copper iodide to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of automated systems can also minimize the risk of side reactions and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-iodopyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azido-6-iodopyridin-4-YL)ethanone, while oxidation with potassium permanganate would produce 1-(2-chloro-6-iodopyridin-4-YL)acetic acid.

Scientific Research Applications

1-(2-Chloro-6-iodopyridin-4-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-iodopyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-6-iodopyridin-4-YL)ethanone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C7H5ClINO

Molecular Weight

281.48 g/mol

IUPAC Name

1-(2-chloro-6-iodopyridin-4-yl)ethanone

InChI

InChI=1S/C7H5ClINO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3

InChI Key

HLKVESYIHDZWIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)I)Cl

Origin of Product

United States

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